molecular formula C10H10ClNO3 B2376656 2-[(2-Chlorophenyl)formamido]propanoic acid CAS No. 936015-11-1

2-[(2-Chlorophenyl)formamido]propanoic acid

Cat. No.: B2376656
CAS No.: 936015-11-1
M. Wt: 227.64
InChI Key: SFHWUYGTNAGDHT-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 g/mol . It is also known by its IUPAC name, N-(2-chlorobenzoyl)alanine . This compound is characterized by the presence of a chlorophenyl group attached to a formamido group, which is further connected to a propanoic acid moiety.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with alanine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Chlorophenyl)formamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[(2-Chlorophenyl)formamido]propanoic acid can be compared with other similar compounds, such as:

    2-[(2-Bromophenyl)formamido]propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-Fluorophenyl)formamido]propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    2-[(2-Methylphenyl)formamido]propanoic acid: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHWUYGTNAGDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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